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Compound of Interest

Compound Name: FN-1501

Cat. No.: B607522 Get Quote

FN-1501 is an investigational small molecule multi-kinase inhibitor demonstrating significant

potential in the treatment of hematological malignancies.[1][2] This technical guide provides an

in-depth summary of the preliminary preclinical and clinical data, focusing on the compound's

mechanism of action, efficacy, safety profile, and the methodologies employed in its initial

evaluation.

Core Mechanism of Action
FN-1501 exerts its antineoplastic activity by potently inhibiting FMS-related tyrosine kinase 3

(FLT3) and multiple cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1]

[3][4]

FLT3 Inhibition: The FLT3 receptor tyrosine kinase is a critical regulator of cell growth,

differentiation, and survival in hematopoietic cells.[5][6] Mutations, particularly internal

tandem duplications (ITD), lead to constitutive activation of the kinase, promoting

uncontrolled cell proliferation, a key driver in approximately 30% of adult Acute Myeloid

Leukemia (AML) cases.[7][8] FN-1501 directly inhibits the phosphorylation of FLT3 and its

downstream signaling mediator, STAT5, thereby arresting the cell cycle and inducing

apoptosis in leukemia cells.[9][10]

CDK Inhibition: CDKs are serine/threonine kinases that, when complexed with cyclins,

govern the progression of the cell cycle.[1] Dysregulation and overexpression of CDKs are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b607522?utm_src=pdf-interest
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-4-6-flt3-inhibitor-fn-1501
https://pubchem.ncbi.nlm.nih.gov/compound/72195175
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-4-6-flt3-inhibitor-fn-1501
https://www.medchemexpress.com/FN-1501.html
https://ckb.genomenon.com/drug/show/9381
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT131/669844/Abstract-CT131-A-Phase-I-safety-and-tolerance
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161389/
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.e15656
https://www.researchgate.net/publication/341629880_FIH_phase_I_dose_escalation_study_of_FN1501_an_investigational_FLT-3_inhibitor_with_multiple_targets_in_patients_with_relapsed_or_refractory_solid_tumors_and_acute_myeloid_leukemia
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-4-6-flt3-inhibitor-fn-1501
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


common hallmarks of cancer, leading to unchecked cellular proliferation.[8] By inhibiting

CDK2, CDK4, and CDK6, FN-1501 can induce cell cycle arrest, primarily at the G1 phase,

preventing cancer cells from dividing.[8]

The dual inhibition of both FLT3 and key cell cycle CDKs represents a synergistic approach to

targeting the fundamental machinery of cancer cell proliferation and survival in hematological

malignancies.[8]
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Caption: Mechanism of Action of FN-1501.
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Preclinical Data
In Vitro Activity
FN-1501 has demonstrated potent inhibitory activity against its target kinases and robust anti-

proliferative effects across various cancer cell lines, including those relevant to hematological

malignancies.

Table 1: Kinase Inhibitory Activity of FN-1501

Target Kinase IC50 (nM)

FLT3 0.28 ± 0.01

CDK2/cyclin A 2.47 ± 0.21

CDK4/cyclin D1 0.85 ± 0.28

CDK6/cyclin D1 1.96 ± 0.08

Data sourced from MedChemExpress and GlpBio.[3][11]

Table 2: Anti-proliferative Activity of FN-1501 in Cancer Cell Lines

Cell Line Cancer Type GI50 (nM)

RS4;11
Acute Lymphoblastic
Leukemia

0.05 ± 0.01

HCT-116 Colon Carcinoma 0.09 ± 0.04

NCI-H82 Small Cell Lung Cancer 0.11 ± 0.02

MGC803 Gastric Cancer 0.37 ± 0.04

MCF-7 Breast Cancer 2.84 ± 0.25

GI50: 50% growth inhibition concentration. Data sourced from MedChemExpress and GlpBio.

[3][11]
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In Vivo Xenograft Studies
In a mouse xenograft model using MV4-11 cells (human AML), FN-1501 showed significant,

dose-dependent anti-tumor activity.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

Treatment Group (i.v.) Dosage Outcome

FN-1501 15, 30, or 40 mg/kg/day
Dose-dependent and
significant suppression of
tumor growth.

Control Vehicle -

Data sourced from MedChemExpress and GlpBio.[3][11]

The compound also exhibited a manageable safety profile in preclinical models, with a lethal

dose (LD50) of 185.67 mg/kg in ICR mice and minimal cytotoxicity against normal lymphocyte

cells.[3][11]

Experimental Protocols
Kinase Inhibition Assays (IC50 Determination): The inhibitory activity of FN-1501 against

target kinases was likely determined using in vitro radiometric or fluorescence-based kinase

assays. These assays typically involve incubating the purified kinase, a specific substrate

(e.g., a peptide), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) with varying

concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to

determine the concentration of FN-1501 required to inhibit 50% of the kinase activity (IC50).

Cell Proliferation Assays (GI50 Determination): The anti-proliferative effects were assessed

by treating cancer cell lines with a range of FN-1501 concentrations for a set period (e.g., 72

hours). Cell viability was then measured using colorimetric assays such as MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The GI50

value is the drug concentration that causes a 50% reduction in cell growth compared to

untreated controls.
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Xenograft Mouse Models: Human cancer cells (e.g., MV4-11) were subcutaneously

inoculated into immunocompromised mice. Once tumors reached a palpable size, mice were

randomized into treatment and control groups. FN-1501 was administered intravenously (i.v.)

at specified doses and schedules. Tumor volume was measured regularly throughout the

study to assess anti-tumor efficacy. The percent tumor regression (PTR) was calculated as:

PTR = 100% × (initial tumor volume - final tumor volume) / initial tumor volume.[11]
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Caption: General workflow for preclinical evaluation.

Phase I Clinical Studies
FN-1501 has been evaluated in a multicenter, open-label, Phase I/II dose-escalation study

(NCT03690154) in patients with advanced solid tumors and relapsed or refractory (R/R) AML.

[5][6][7]

Study Design and Objectives
Primary Objectives: To determine the maximum tolerated dose (MTD), recommended Phase

2 dose (RP2D), and assess the overall safety and tolerability of FN-1501.[5][6]

Secondary Objectives: To evaluate the pharmacokinetic (PK) profile and preliminary anti-

tumor activity.[5][6]

Methodology: The trial employed a standard 3+3 dose-escalation design.[5][6] Patients

received FN-1501 intravenously three times a week for two weeks, followed by one week of

rest, constituting a 21-day cycle.[5][6]

Table 4: Phase I Trial Demographics and Design (NCT03690154)

Parameter Details

Patient Population
48 total patients (47 solid tumors, 1 AML)
as of Dec 2021/Apr 2023 DCO.[5][6][12]

Dose Escalation Range 2.5 mg to 226 mg.[5][6]

Median Prior Treatments 5 (range 1-12).[6][7]

Maximum Tolerated Dose (MTD) Determined to be 170 mg.[6][12]

Dose-Limiting Toxicities (DLTs)

Observed at 226 mg dose: Grade 3

thrombocytopenia (n=1) and Grade 3 infusion-

related reaction (n=1).[6][12]

DCO: Data Cut-Off.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b607522?utm_src=pdf-body-img
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT131/669844/Abstract-CT131-A-Phase-I-safety-and-tolerance
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://www.benchchem.com/product/b607522?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://pubmed.ncbi.nlm.nih.gov/37174019/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.e15083
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://aacrjournals.org/cancerres/article/81/13_Supplement/CT131/669844/Abstract-CT131-A-Phase-I-safety-and-tolerance
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://pubmed.ncbi.nlm.nih.gov/37174019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177510/
https://pubmed.ncbi.nlm.nih.gov/37174019/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Cycle (21 Days)

3+3 Dose Escalation Scheme

Patient Screening
(R/R Solid Tumors & AML)

Cohort 1
(Dose X)

3 Pts

Week 1
FN-1501 IV
(Day 1, 3, 5)

Week 2
FN-1501 IV

(Day 8, 10, 12)

Week 3
Rest & Observation

DLT Eval

Cohort 2
(Dose X+1)

3 Pts

 0/3 DLTs

Determine
MTD & RP2D

 ≥2/3 DLTs

DLT Eval

Primary Endpoints:
Safety, MTD, RP2D

Secondary Endpoints:
PK, Efficacy

Click to download full resolution via product page

Caption: Phase I clinical trial design (3+3 Escalation).

Clinical Safety and Tolerability
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FN-1501 demonstrated a manageable safety profile. As of the November 2020 data cut-off,

treatment-related adverse events (TRAEs) were reported in 58% of patients, mostly Grade 1 or

2.[7]

Table 5: Common Treatment-Related Adverse Events (TRAEs) (≥10% of Patients)

Adverse Event Grade Frequency

Fatigue Mostly 1-2 20%

Nausea Mostly 1-2 15%

Infusion-Related Reaction Mostly 1-2 10%

Data from AACR 2021 abstract (N=40 patients).[7]

Grade ≥3 TRAEs were infrequent, observed in 3 patients, and included anemia, fatigue, and

increased serum creatinine.[7]

Preliminary Efficacy and Pharmacokinetics
While the Phase I study was primarily focused on safety, FN-1501 showed signs of anti-tumor

activity in heavily pre-treated patients.

Table 6: Preliminary Anti-Tumor Activity (Solid Tumors)
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Response Category Number of Patients (N=25) Details

Partial Response (PR) 1

Confirmed PR in a patient
with endometrial
carcinoma at the 40 mg
dose (47% tumor
shrinkage).[7]

Stable Disease (SD) 10

Durable SD observed across

multiple cancer types including

renal, ovarian, and gastric.[7]

[9]

Progressive Disease (PD) 14 -

Data from AACR 2021 abstract.[7]

Table 7: Pharmacokinetic (PK) Profile of FN-1501

PK Parameter Value

Half-life (t½) ~12-19 hours

Exposure (Cmax & AUC) Increased proportionally with dose

Data from ASCO 2020 and AACR 2021 abstracts.[7][9]

Conclusion and Future Directions
Preliminary studies of FN-1501 reveal a promising dual FLT3/CDK inhibitor with a clear

mechanism of action. Preclinical data established potent in vitro and in vivo activity against

relevant cancer models, particularly those driven by FLT3 mutations. The initial Phase I clinical

trial in patients with advanced cancers, including one AML patient, has demonstrated a

manageable safety profile and early signals of clinical activity.[5][7] The MTD has been

established at 170 mg, paving the way for Phase II studies to further evaluate efficacy.[6][12]

Future research will likely focus on:
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Expanding clinical trials in patient populations with hematological malignancies, especially

FLT3-mutated AML.

Investigating FN-1501 in combination with other standard-of-care agents.

Exploring pharmacodynamic biomarkers to identify patients most likely to respond to

treatment.

The data gathered to date supports the continued development of FN-1501 as a novel

therapeutic agent for hematological and other malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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